molecular formula C18H16O5 B192600 5,6,2'-Trimethoxyflavone CAS No. 16266-97-0

5,6,2'-Trimethoxyflavone

Cat. No.: B192600
CAS No.: 16266-97-0
M. Wt: 312.3 g/mol
InChI Key: IQWXFMQSQNSHKI-UHFFFAOYSA-N
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Description

2’,5,6-Trimethoxyflavone is a flavonoid compound with the molecular formula C18H16O5. It is characterized by the presence of three methoxy groups attached to the flavone backbone. This compound is part of the larger family of flavonoids, which are known for their diverse biological activities and presence in various plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5,6-Trimethoxyflavone typically involves the methoxylation of a flavone precursor. One common method includes the use of methanol and a suitable catalyst to introduce methoxy groups at the desired positions on the flavone structure .

Industrial Production Methods: Industrial production of 2’,5,6-Trimethoxyflavone may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the methoxylation process .

Chemical Reactions Analysis

Types of Reactions: 2’,5,6-Trimethoxyflavone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .

Scientific Research Applications

Chemical Properties and Mechanisms of Action

5,6,2'-Trimethoxyflavone is characterized by three methoxy groups at the 5, 6, and 2' positions of its flavone backbone. This unique structure contributes to its reactivity and biological activities. The compound has been identified as a selective antagonist of the aryl hydrocarbon receptor (AHR), which is involved in various physiological processes including xenobiotic metabolism and immune response modulation .

Chemistry

This compound serves as a model compound in flavonoid chemistry, aiding in the study of reaction mechanisms and the development of synthetic methodologies. Its structural characteristics allow researchers to explore various chemical reactions typical of flavonoids.

Biology

In biological research, this flavonoid is investigated for its role in modulating signaling pathways associated with the AHR. Studies have demonstrated that it can influence cellular processes such as apoptosis and cell proliferation in cancer models .

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Anti-inflammatory Effects : Research indicates that it can reduce inflammation by inhibiting cytokine production.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for cancer therapeutics .

Industry

In industrial applications, this compound is utilized in the development of new pharmaceuticals. Its properties make it a valuable reference standard in analytical chemistry and drug formulation processes.

Comparative Analysis with Related Compounds

Compound NameChemical FormulaUnique Features
3-Hydroxy-5,6,2'-trimethoxyflavoneC18H16O5Contains an additional hydroxyl group at position 3
5-Hydroxy-6,7-dimethoxyflavoneC18H16O4Lacks the methoxy group at position 2'
3',5-Dihydroxy-4',6,7-trimethoxyflavoneC18H18O6Contains two hydroxyl groups at positions 3' and 5'
7-MethoxyflavoneC16H12O3Fewer methoxy groups; simpler structure

Case Studies

  • Antioxidant Activity : A study isolated a related compound (7-hydroxy-5,6,4'-trimethoxyflavone) from Lippia rugosa and evaluated its antioxidant properties using DPPH assays. The results indicated significant antioxidative activity with an IC50 value suggesting potential health benefits similar to those anticipated from this compound .
  • Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that treatment with this compound resulted in increased apoptosis rates in MCF-7 breast cancer cells. At concentrations as low as 10 µg/mL, significant cytotoxic effects were observed .

Mechanism of Action

The mechanism of action of 2’,5,6-Trimethoxyflavone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It has been shown to modulate pathways related to inflammation, apoptosis, and cell proliferation. .

Comparison with Similar Compounds

2’,5,6-Trimethoxyflavone can be compared with other methoxyflavones such as:

  • 5,6,2’-Trimethoxyflavone
  • 5,7-Dimethoxyflavone
  • 3’,4’,5’-Trimethoxyflavone

Uniqueness: What sets 2’,5,6-Trimethoxyflavone apart is its specific methoxylation pattern, which contributes to its unique biological activities and chemical properties. This distinct structure allows it to interact differently with biological targets compared to other methoxyflavones .

Properties

CAS No.

16266-97-0

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

5,6-dimethoxy-2-(2-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O5/c1-20-13-7-5-4-6-11(13)16-10-12(19)17-14(23-16)8-9-15(21-2)18(17)22-3/h4-10H,1-3H3

InChI Key

IQWXFMQSQNSHKI-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC)OC

melting_point

124-125°C

physical_description

Solid

Synonyms

5,6-Dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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